molecular formula C4H4O3 B14425248 (2S)-2-Hydroxybut-3-ynoic acid CAS No. 81968-39-0

(2S)-2-Hydroxybut-3-ynoic acid

Cat. No.: B14425248
CAS No.: 81968-39-0
M. Wt: 100.07 g/mol
InChI Key: LWNHDEQKHFRYMD-VKHMYHEASA-N
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Description

(2S)-2-Hydroxybut-3-ynoic acid (CAS: 38628-65-8) is a chiral carboxylic acid characterized by a hydroxyl group at the C2 position and a triple bond between C3 and C4. Its molecular formula is C₄H₄O₃, with a molecular weight of 100.07 g/mol . This compound is typically a white-to-yellow crystalline powder and is utilized as a reference standard in pharmaceutical and chemical research due to its high purity (≥97.0%) . Its unique structure, featuring both a hydroxyl group and an alkyne moiety, makes it a valuable intermediate in synthetic organic chemistry, particularly in reactions involving click chemistry or alkyne-based coupling .

Properties

CAS No.

81968-39-0

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

IUPAC Name

(2S)-2-hydroxybut-3-ynoic acid

InChI

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7)/t3-/m0/s1

InChI Key

LWNHDEQKHFRYMD-VKHMYHEASA-N

Isomeric SMILES

C#C[C@@H](C(=O)O)O

Canonical SMILES

C#CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxybut-3-ynoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-Butyn-1,4-diol using a chiral catalyst. The reaction typically requires a hydrogen source and a chiral catalyst to ensure the formation of the (2S) enantiomer.

Industrial Production Methods: Industrial production of (2S)-2-Hydroxybut-3-ynoic acid often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. These methods are preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Hydroxybut-3-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Formation of 2-Butyn-1,4-dione.

    Reduction: Formation of (2S)-2-Hydroxybut-3-ene or (2S)-2-Hydroxybutane.

    Substitution: Formation of (2S)-2-Chlorobut-3-ynoic acid.

Scientific Research Applications

Chemistry: (2S)-2-Hydroxybut-3-ynoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, (2S)-2-Hydroxybut-3-ynoic acid is used to study enzyme-catalyzed reactions and metabolic pathways involving hydroxyl and alkyne groups.

Industry: In the industrial sector, (2S)-2-Hydroxybut-3-ynoic acid is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Hydroxybut-3-ynoic acid involves its interaction with various molecular targets through its hydroxyl and alkyne groups. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, affecting biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (2S)-2-Hydroxybut-3-ynoic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Structure Features Key Functional Groups
(2S)-2-Hydroxybut-3-ynoic acid 38628-65-8 C₄H₄O₃ 100.07 C2 hydroxyl, triple bond (C3-C4) -OH, -C≡C-
2-Hydroxyisobutyric acid 594-61-6 C₄H₈O₃ 104.10 C2 hydroxyl, branched methyl -OH, -CH(CH₃)-
(S)-3-Hydroxyisobutyric acid 2068-83-9 C₄H₈O₃ 104.10 C3 hydroxyl, linear chain -OH
Benzilic acid 76-93-7 C₁₄H₁₂O₃ 228.24 C2 hydroxyl, two phenyl groups -OH, aromatic rings
2-Hydroxybut-3-enoic acid 36150-00-2 C₂₀H₃₂O₅ 352.47 C2 hydroxyl, double bond (C3-C4) -OH, -CH=CH-
Key Observations:
  • Triple vs. Double Bonds: The alkyne group in (2S)-2-Hydroxybut-3-ynoic acid confers distinct reactivity compared to the alkene in 2-Hydroxybut-3-enoic acid (e.g., participation in Huisgen cycloaddition vs. Diels-Alder reactions) .
  • Branching Effects : 2-Hydroxyisobutyric acid’s branched methyl group reduces steric hindrance compared to the linear chain of (S)-3-Hydroxyisobutyric acid, influencing solubility and metabolic pathways .
  • Aromatic vs. Aliphatic Systems : Benzilic acid’s aromatic rings enhance lipophilicity, making it suitable for applications in hydrophobic environments, unlike the aliphatic systems of other compounds .

Physical and Chemical Properties

Property (2S)-2-Hydroxybut-3-ynoic Acid 2-Hydroxyisobutyric Acid (S)-3-Hydroxyisobutyric Acid Benzilic Acid 2-Hydroxybut-3-enoic Acid
Molecular Weight (g/mol) 100.07 104.10 104.10 228.24 352.47
Melting Point Not reported 48–50°C 75–77°C 150–152°C Not reported
Solubility Soluble in polar solvents Highly water-soluble Moderately water-soluble Low in water Soluble in organic solvents
Reactivity Alkyne-specific reactions Esterification β-Oxidation in metabolism Acid-catalyzed rearrangements Alkene-based reactions
Notes:
  • The triple bond in (2S)-2-Hydroxybut-3-ynoic acid increases its reactivity toward nucleophiles compared to saturated analogs .
  • Benzilic acid’s low water solubility contrasts with the hydrophilic nature of 2-Hydroxyisobutyric acid, which is critical for industrial applications .

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